molecular formula C14H14BrNO2 B8164992 Methyl 3-bromo-1-(cyclopropylmethyl)-1H-indole-5-carboxylate

Methyl 3-bromo-1-(cyclopropylmethyl)-1H-indole-5-carboxylate

Cat. No.: B8164992
M. Wt: 308.17 g/mol
InChI Key: PLQQZSDBDOIETP-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1-(cyclopropylmethyl)-1H-indole-5-carboxylate is a brominated indole derivative featuring a cyclopropylmethyl substituent at the 1-position and a methyl ester at the 5-position. This article compares the target compound with its analogs, focusing on structural features, synthesis, and spectroscopic properties.

Properties

IUPAC Name

methyl 3-bromo-1-(cyclopropylmethyl)indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2/c1-18-14(17)10-4-5-13-11(6-10)12(15)8-16(13)7-9-2-3-9/h4-6,8-9H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQQZSDBDOIETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C=C2Br)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-1-(cyclopropylmethyl)-1H-indole-5-carboxylate typically involves multiple steps:

    Cyclopropylmethylation: The cyclopropylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclopropylmethyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1-(cyclopropylmethyl)-1H-indole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the functional groups.

    Cycloaddition Reactions: The indole ring can participate in cycloaddition reactions, forming new ring structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of new indole derivatives with different substituents.

    Oxidation: Conversion to carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

The indole structure is known for its diverse biological activities, making methyl 3-bromo-1-(cyclopropylmethyl)-1H-indole-5-carboxylate a compound of interest in drug development. Its potential applications include:

  • Anticancer Activity : Preliminary studies suggest that this compound may act as a lead in developing anticancer drugs due to its structural similarity to known anticancer agents.
  • Antimicrobial Properties : Indole derivatives have been investigated for their ability to combat various microbial infections, indicating that this compound could also exhibit similar properties.

Comparative Studies with Other Indole Derivatives

To understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 3-bromoindole-5-carboxylateIndole core with bromine substitutionLacks cyclopropyl group; simpler structure
Methyl 5-bromo-1H-indole-3-carboxylateBromine at different position on indoleDifferent biological activity profile
Methyl 3-bromo-1-cyclopentylpyrazole-4-carboxylatePyrazole instead of indoleDifferent heterocyclic structure; varied activity

This table illustrates how the unique cyclopropylmethyl substitution in this compound may influence its biological properties and applications compared to other indole derivatives.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of this compound:

  • A study explored its interaction with specific biological targets, revealing insights into its mechanism of action and therapeutic potential.
  • Comparative docking studies indicated that this compound might interact favorably with certain receptors involved in cancer pathways, suggesting a rationale for its use in drug design .

Mechanism of Action

The mechanism of action of Methyl 3-bromo-1-(cyclopropylmethyl)-1H-indole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The presence of the bromine atom and the indole ring can facilitate binding to specific sites, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Structural Analogues of Indole Derivatives

Phenethyl-Imidazolyl Indoles

Compounds 34 and 35 () are 5-bromoindoles substituted at the 3-position with imidazolyl groups linked to phenethyl moieties. Key differences include:

  • Substituent Effects : Compound 34 (2,5-dimethoxyphenethyl) exhibits a melting point of 141–142°C, while 35 (unsubstituted phenethyl) melts at 133–134°C, suggesting that methoxy groups enhance intermolecular interactions .
  • Spectral Data : Both show characteristic ¹H NMR signals for methoxy groups (δ ~3.72–3.80) and imidazolyl protons (δ ~6.80–7.50) .
Triazolyl-Ethyl Indoles

Compounds 9a and 9c () feature triazole rings attached via ethyl linkers to the indole core:

  • Synthetic Yield : 9c (50% yield) and 9a (46% yield) were synthesized via copper-catalyzed azide-alkyne cycloaddition, highlighting moderate efficiency compared to other methods .
  • Spectroscopy : The triazole protons in 9a resonate at δ 4.51 (t, J = 5.8 Hz), while methoxy groups appear at δ 3.72 .
Selenylated Indole Carboxylates

Compound 3la () replaces bromine with a phenylselenyl group, yielding a white solid with 91% purity after silica gel chromatography. Its high yield contrasts with brominated analogs, suggesting selenium’s favorable reactivity in click chemistry .

Indazole-Based Analogues

and list methyl bromo-indazole carboxylates (e.g., Methyl 3-bromo-1H-indazole-5-carboxylate), which differ from indoles by an additional nitrogen in the fused ring:

  • Similarity Scores : These compounds have high structural similarity (0.82–1.00) to the target but differ in core aromatic systems .

Key Comparative Data

Table 1 summarizes properties of selected analogs:

Compound Name Core Substituents Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR δ)
34 () Indole 3-Imidazolyl, 5-Bromo, Phenethyl 141–142 δ 6.80 (m), 4.51 (t)
9c () Indole 3-Triazolyl, 5-Bromo 50 δ 4.51 (t), 3.72 (s, OCH₃)
3la () Indole 3-PhSe, 5-COOCH₃ 91 δ 6.80 (m), 3.72 (s, OCH₃)
Methyl 3-bromo-1H-indazole-5-carboxylate Indazole 3-Br, 5-COOCH₃

Biological Activity

Methyl 3-bromo-1-(cyclopropylmethyl)-1H-indole-5-carboxylate is a synthetic compound belonging to the indole derivative family, characterized by its unique structural features, including a bromine atom and a cyclopropylmethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C13H12BrN O2
  • Molecular Weight : 308.17 g/mol
  • Structure :
    • Contains an indole core with a bromine atom at the 3-position and a cyclopropylmethyl substituent at the 1-position.

Biological Activities

Research indicates that indole derivatives, including this compound, exhibit a range of biological activities. These may include:

  • Anticancer Properties : Indole derivatives have been linked to anticancer effects through mechanisms such as apoptosis induction and cell growth arrest. The specific activity of this compound against various cancer cell lines remains to be fully elucidated but shows promise as a lead compound for drug development targeting cancer therapies .
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features may possess antibacterial properties. Investigating the minimum inhibitory concentration (MIC) and mechanisms of action could provide insights into its potential use as an antimicrobial agent .

Understanding the mechanism of action for this compound is crucial for evaluating its pharmacological potential. Potential interactions with biological targets may include:

  • Receptor Binding : The compound may interact with various receptors involved in signaling pathways related to cancer progression and neuroprotection.
  • Enzyme Inhibition : It might act as an inhibitor of specific enzymes that play roles in cellular signaling and metabolic pathways, which are critical in cancer and other diseases.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other related compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 3-bromoindole-5-carboxylateIndole core with bromine substitutionLacks cyclopropyl group; simpler structure
Methyl 5-bromo-1H-indole-3-carboxylateBromine at different position on indoleDifferent biological activity profile
Methyl 3-bromo-1-cyclopentylpyrazole-4-carboxylatePyrazole instead of indoleDifferent heterocyclic structure; varied activity

This table illustrates how structural variations can influence biological properties and therapeutic applications.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with indole derivatives:

  • Anticancer Activity : A study indicated that certain indole derivatives could induce apoptosis in cancer cells through modulation of signaling pathways involving cGMP and PDE5 inhibition, suggesting a possible avenue for further exploration with this compound .
  • Neuroprotective Effects : Research on related compounds has shown potential neuroprotective effects via selective receptor interactions, which could be relevant for developing treatments for neurodegenerative diseases .

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